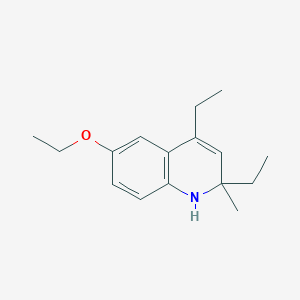
Barium p-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium p-methylbenzoate is an organic compound that belongs to the class of barium salts of carboxylic acids It is derived from p-methylbenzoic acid, where the carboxyl group is bonded to a barium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium p-methylbenzoate can be synthesized through the reaction of p-methylbenzoic acid with barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems for mixing, heating, and separation can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Barium p-methylbenzoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound forms a precipitate of barium sulfate.
Substitution Reactions: The compound can participate in substitution reactions where the barium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of barium benzoate and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of p-methylbenzyl alcohol.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
p-Methylbenzyl Alcohol: Formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Barium p-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the preparation of other barium compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential use in medical imaging and as a contrast agent due to its radiopaque properties.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
Wirkmechanismus
The mechanism of action of barium p-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions. The barium ion can bind to various biomolecules, affecting their structure and activity. Additionally, the compound’s radiopaque properties make it useful in imaging applications, where it enhances the contrast of specific tissues or structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Benzoate: Similar in structure but lacks the methyl group on the benzene ring.
Barium Salicylate: Contains a hydroxyl group on the benzene ring in addition to the carboxyl group.
Barium Acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
Barium p-methylbenzoate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in solubility, stability, and interactions with other molecules compared to similar compounds.
Eigenschaften
CAS-Nummer |
67874-52-6 |
|---|---|
Molekularformel |
C16H14BaO4 |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
barium(2+);4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
HVHWAUVVZBOIDD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Verwandte CAS-Nummern |
99-94-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


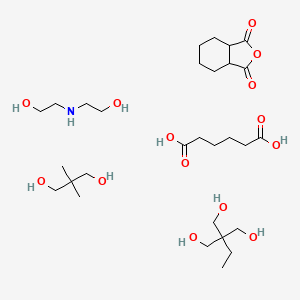


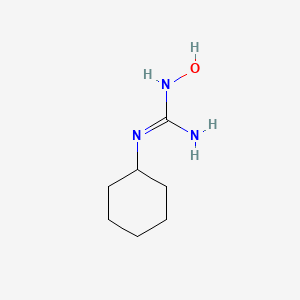
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
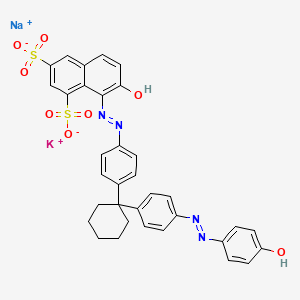



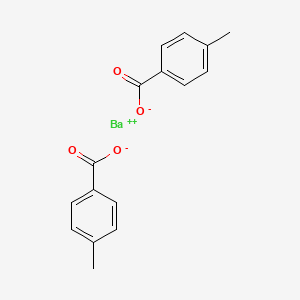
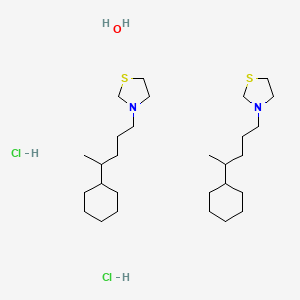
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
